molecular formula C13H18FNO2 B3249182 4-Fluoro-DL-phenylalanine tert-butyl ester CAS No. 191928-07-1

4-Fluoro-DL-phenylalanine tert-butyl ester

Cat. No.: B3249182
CAS No.: 191928-07-1
M. Wt: 239.29 g/mol
InChI Key: VLUZNVMKIYJNRF-UHFFFAOYSA-N
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Description

4-Fluoro-DL-phenylalanine tert-butyl ester is a synthetic compound with the molecular formula C13H18FNO2 and a molecular weight of 239.29 g/mol . It is a derivative of phenylalanine, an essential amino acid, and features a fluorine atom substituted at the para position of the phenyl ring. This compound is often used in various chemical and biological research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-DL-phenylalanine tert-butyl ester typically involves the esterification of 4-fluoro-DL-phenylalanine with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:

    Protection of the amino group: The amino group of 4-fluoro-DL-phenylalanine is protected using a suitable protecting group such as a tert-butoxycarbonyl (Boc) group.

    Esterification: The protected amino acid is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-DL-phenylalanine tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted phenylalanine derivatives.

Scientific Research Applications

4-Fluoro-DL-phenylalanine tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies of enzyme-substrate interactions and protein synthesis.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-DL-phenylalanine tert-butyl ester involves its incorporation into proteins in place of phenylalanine. This substitution can affect the structure and function of the protein, providing insights into protein folding and function. The fluorine atom’s presence can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-L-phenylalanine: Similar structure but lacks the tert-butyl ester group.

    DL-Phenylalanine: Lacks the fluorine substitution.

    4-Fluoro-D-phenylalanine: Similar structure but only the D-enantiomer.

Uniqueness

4-Fluoro-DL-phenylalanine tert-butyl ester is unique due to the combination of the fluorine atom and the tert-butyl ester group. This combination provides distinct chemical properties, making it valuable for specific research applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl 2-amino-3-(4-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-13(2,3)17-12(16)11(15)8-9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLUZNVMKIYJNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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